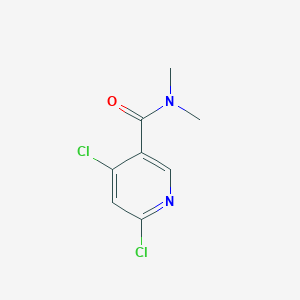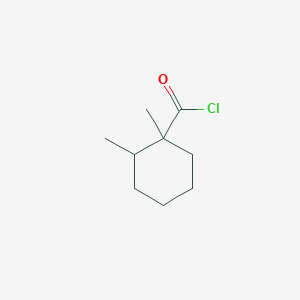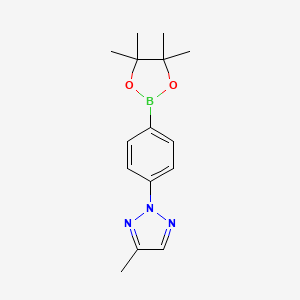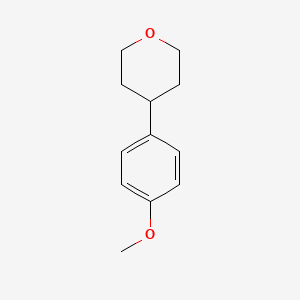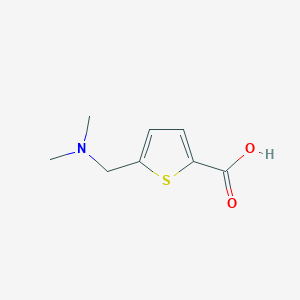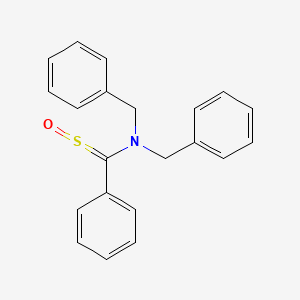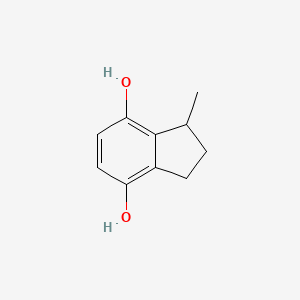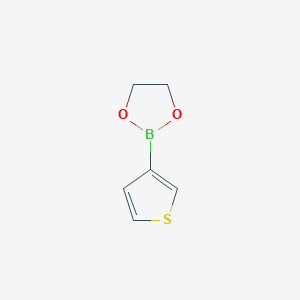
2-(Thiophen-3-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-3-yl)-1,3,2-dioxaborolane is a heterocyclic compound containing a thiophene ring fused with a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-1,3,2-dioxaborolane typically involves the cyclization of thiophene derivatives with boronic acids or boronates. One common method is the reaction of thiophene-3-boronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds.
Aplicaciones Científicas De Investigación
2-(Thiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It serves as a building block for the synthesis of advanced materials with applications in sensors, catalysts, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-3-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with cellular targets to exert its pharmacological effects, although the exact molecular mechanisms are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered heterocyclic compound with a sulfur atom.
Dioxaborolane: A boron-containing heterocycle with two oxygen atoms.
Uniqueness
2-(Thiophen-3-yl)-1,3,2-dioxaborolane is unique due to the combination of the thiophene ring and the dioxaborolane moiety, which imparts distinct electronic and chemical properties. This combination enhances its applicability in various fields, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
718640-75-6 |
|---|---|
Fórmula molecular |
C6H7BO2S |
Peso molecular |
154.00 g/mol |
Nombre IUPAC |
2-thiophen-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H7BO2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5H,2-3H2 |
Clave InChI |
IQMJICFRSJNWDC-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


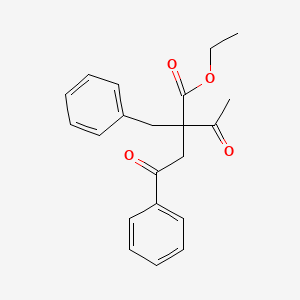
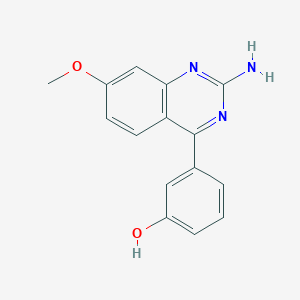
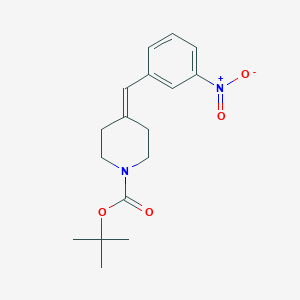
![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
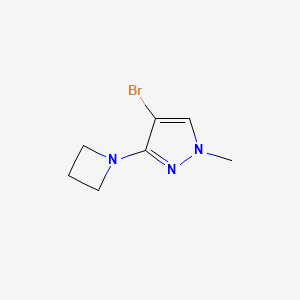
![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)

